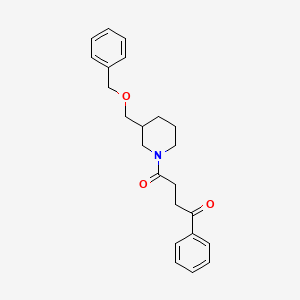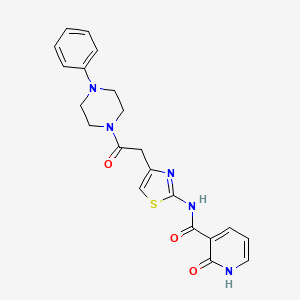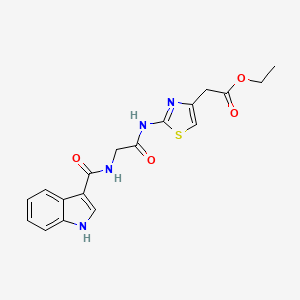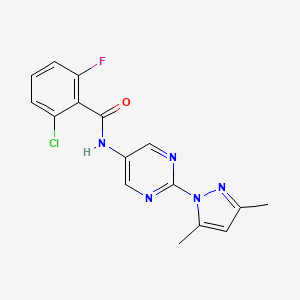
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a complex organic compound that features a piperidine ring, a benzyloxy group, and a phenylbutane-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl chloride and a suitable base.
Attachment of the Phenylbutane-dione Moiety: This step involves the coupling of the piperidine derivative with a phenylbutane-dione precursor, often through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Methoxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione
- 1-(3-(Ethoxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione
- 1-(3-(Propoxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione
Uniqueness
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-phenyl-4-[3-(phenylmethoxymethyl)piperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c25-22(21-11-5-2-6-12-21)13-14-23(26)24-15-7-10-20(16-24)18-27-17-19-8-3-1-4-9-19/h1-6,8-9,11-12,20H,7,10,13-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKODMKHOIKBJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)COCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2414422.png)

![6-{5-[2-(2-Chlorophenyl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2414424.png)
![10-(Iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane](/img/structure/B2414429.png)
![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2414430.png)

![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2414432.png)

![9-[2-Hydroxy-3-(2-methyl-benzoimidazol-1-yl)-propyl]-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one oxime](/img/structure/B2414435.png)
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N-methylacetamide](/img/structure/B2414437.png)

![4-Bromo-2-[(4-cyclohexylanilino)methyl]-6-methoxybenzenol](/img/structure/B2414440.png)
